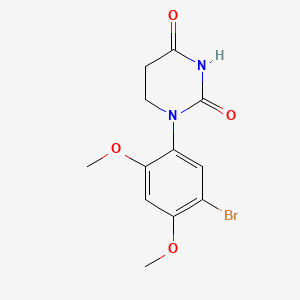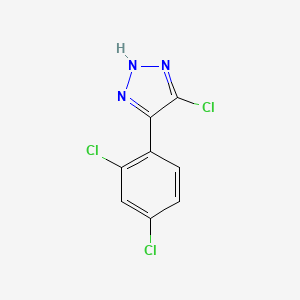
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and chlorine substituents on the aromatic ring, makes it an interesting subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanone.
Reduction: Formation of (1S)-2-amino-1-(3-bromo-5-chlorocyclohexyl)ethan-1-ol.
Substitution: Formation of (1S)-2-amino-1-(3-methoxy-5-chlorophenyl)ethan-1-ol.
科学的研究の応用
Chemistry
In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
作用機序
The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.
類似化合物との比較
Similar Compounds
- (1S)-2-amino-1-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
- (1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
- (1S)-2-amino-1-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.
特性
分子式 |
C8H10BrCl2NO |
|---|---|
分子量 |
286.98 g/mol |
IUPAC名 |
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChIキー |
LLUYNNOFJULKMY-DDWIOCJRSA-N |
異性体SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl |
正規SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


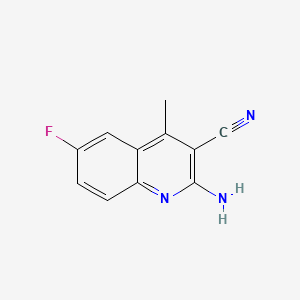
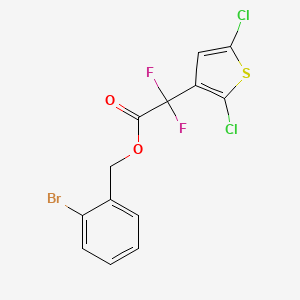
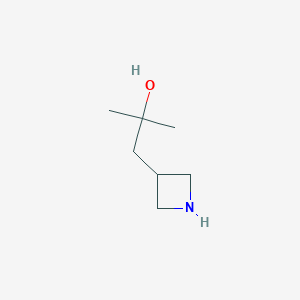
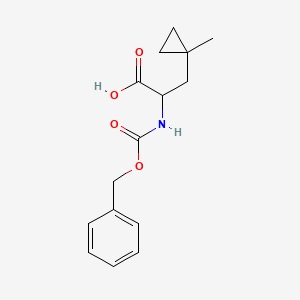
![5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13486378.png)

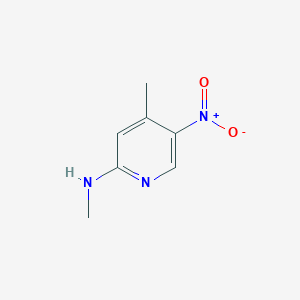
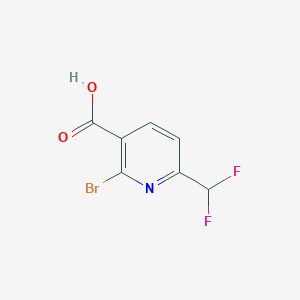
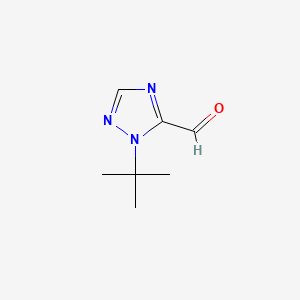
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)
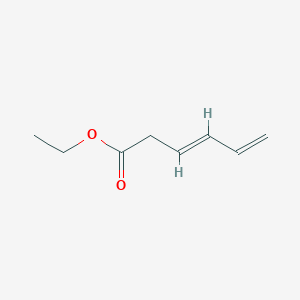
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
